N-{2-[4-(3-Bromo-benzoyl)-piperazin-1-yl]-ethyl}-N'-(4-bromo-phenyl)-oxalamide
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Overview
Description
N-{2-[4-(3-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-BROMOPHENYL)ETHANEDIAMIDE is a complex organic compound that features a piperazine ring, a bromobenzoyl group, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(3-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-BROMOPHENYL)ETHANEDIAMIDE typically involves multiple steps. One common approach is to start with the bromination of benzoyl chloride to obtain 3-bromobenzoyl chloride. This intermediate is then reacted with piperazine to form 3-bromobenzoylpiperazine. The next step involves the reaction of this intermediate with 2-bromoethylamine to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(3-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-BROMOPHENYL)ETHANEDIAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to convert carbonyl groups to alcohols.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could result in a compound with different functional groups replacing the bromine atoms.
Scientific Research Applications
N-{2-[4-(3-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-BROMOPHENYL)ETHANEDIAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers might investigate its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which N-{2-[4-(3-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-BROMOPHENYL)ETHANEDIAMIDE exerts its effects depends on its specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and bromobenzoyl-containing molecules. Examples include:
- N-{2-[4-(4-Bromobenzoyl)piperazin-1-yl]ethyl}-N’-(4-chlorophenyl)ethanediamide
- N-{2-[4-(4-Bromobenzyl)piperazin-1-yl]ethyl}-N’-(4-bromophenyl)ethanediamide
Uniqueness
What sets N-{2-[4-(3-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-BROMOPHENYL)ETHANEDIAMIDE apart is its specific combination of functional groups, which may confer unique properties such as enhanced biological activity or improved pharmacokinetic profiles. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H22Br2N4O3 |
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Molecular Weight |
538.2 g/mol |
IUPAC Name |
N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(4-bromophenyl)oxamide |
InChI |
InChI=1S/C21H22Br2N4O3/c22-16-4-6-18(7-5-16)25-20(29)19(28)24-8-9-26-10-12-27(13-11-26)21(30)15-2-1-3-17(23)14-15/h1-7,14H,8-13H2,(H,24,28)(H,25,29) |
InChI Key |
BRMXVFMIQGPMCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)Br)C(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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